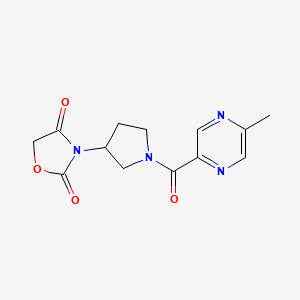

3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its non-planarity due to a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications

Multicomponent Synthesis and Antibacterial Activity

Researchers have discovered a multicomponent reaction that leads to the formation of novel heterocyclic scaffolds, including derivatives similar to 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. These compounds have been found to possess notable antibacterial activities, highlighting their potential in developing new antimicrobial agents (Frolova et al., 2011).

Novel Heterocyclic Scaffolds

The synthesis of new pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds, which share structural motifs with the compound of interest, has been explored for their antitrypanosomal activity. This research indicates the potential of these compounds in therapeutic applications against trypanosomiasis (Abdelriheem et al., 2017).

Anticancer and Antimicrobial Properties

The development of novel pyrazolo[4,3-c]pyridine derivatives has shown significant promise in anticancer research, with certain compounds demonstrating potent activity against breast, liver, and colon carcinoma cell lines. These findings suggest the relevance of such compounds in oncology, offering a basis for further drug development (Metwally & Deeb, 2018).

Hypoglycemic Activity

Studies on derivatives of pyrazole-carbonic acids and their esters have revealed a clear hypoglycemic activity, suggesting their potential as therapeutic agents in managing diabetes. This research indicates a significant relationship between compound structure and pharmaceutical activity, particularly for compounds with specific substitutions on the pyrazolic scaffold (Perepelytsya et al., 2019).

Redox-denitration Reactions

Investigations into the redox-denitration reactions of aromatic nitro compounds have led to the formation of compounds with the oxazolidine-2,4-dione structure. This research contributes to the understanding of novel reaction mechanisms and the synthesis of potentially biologically active compounds (Rees & Tsoi, 2000).

One-step Synthesis Techniques

Research has also focused on developing efficient one-step synthesis techniques for the preparation of oxazolidine-2,4-diones using atmospheric carbon dioxide. Such methods offer a novel, convenient, and environmentally friendly approach to synthesizing these compounds, highlighting their potential in green chemistry applications (Zhang et al., 2015).

Mechanism of Action

Target of Action

The compound “3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .

Biochemical Pathways

Without specific information on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been involved in various biochemical pathways depending on their target selectivity .

Pharmacokinetics

Heterocyclic scaffolds like pyrrolidine are often used in drug design to modify physicochemical parameters and obtain better adme/tox results for drug candidates .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to note that this product is not intended for human or veterinary use.

Future Directions

Properties

IUPAC Name |

3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-8-4-15-10(5-14-8)12(19)16-3-2-9(6-16)17-11(18)7-21-13(17)20/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXVWHVRQOTYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)

![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)

![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)